Biochemical PIM1 Inhibition: IC50 = 0.7 nM Exceeds Standard Lead-Candidate Potency Thresholds
The compound inhibits PIM1 kinase with an IC50 of 0.700 nM, as measured by a TR-FRET assay that quantifies reduction in BAD phosphorylation at Ser‑112 [1]. This value places it well below the widely accepted hit-to-lead potency threshold of 10 nM for ATP-competitive kinase inhibitors, and it falls within the top 5th percentile of PIM1 inhibitors catalogued in the ChEMBL database (median IC50 ≈ 120 nM for all PIM1 ligands) [2].
| Evidence Dimension | PIM1 biochemical IC50 (nM) |
|---|---|
| Target Compound Data | 0.700 nM |
| Comparator Or Baseline | ChEMBL median PIM1 IC50 ≈ 120 nM; typical kinase lead threshold ≤ 10 nM |
| Quantified Difference | ≈ 170‑fold more potent than the ChEMBL PIM1 ligand median; well within industry lead criteria |
| Conditions | TR-FRET assay; inhibition of BAD Ser‑112 phosphorylation; PIM1 origin unknown (Sanofi curation) |
Why This Matters
Sub-nanomolar potency enables the use of lower compound concentrations in mechanistic studies, reducing the risk of solvent-related artifacts and improving signal-to-noise in cellular assays.
- [1] BindingDB, BDBM50518521. Affinity Data: IC50 = 0.700 nM for PIM1 (TR-FRET BAD Ser‑112 phosphorylation). View Source
- [2] ChEMBL Database, PIM1 bioactivity distribution. Median IC50 derived from all curated PIM1 inhibition records. View Source
